molecular formula C10H10O2 B12653871 Spiro(benzofuran-2(3H),1'-cyclopropan)-3-ol CAS No. 95449-72-2

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-ol

Cat. No.: B12653871
CAS No.: 95449-72-2
M. Wt: 162.18 g/mol
InChI Key: SISXPOBALIPOJR-UHFFFAOYSA-N
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Description

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-ol (CAS 95449-72-2) is a synthetically versatile spirocyclic compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . It features a benzofuran-3-one core structure fused to a cyclopropane ring, creating a three-dimensional spiro scaffold that is of significant interest in medicinal chemistry for the design of novel bioactive molecules . While specific biological data for this exact hydroxy derivative is limited in the public literature, its close structural analogs have demonstrated considerable research value. Notably, related spiro[benzofuran-2(3H),1'-cyclopropan]-3-one derivatives have been synthesized and evaluated for their potential as gastric antisecretory and antiulcer agents, indicating the promise of this chemotype in gastrointestinal therapeutics . Furthermore, the broader class of benzofuran-spirocyclic compounds continues to be a fertile area of investigation. Recent studies highlight that such architectures, including spiro-pyrrolidine derivatives built around a benzofuran core, can exhibit potent antitumor activities by potentially interacting with critical biological targets through hydrogen bonding and other non-covalent interactions . Researchers can utilize this compound as a key synthetic intermediate or a privileged structural motif for developing new chemical entities, particularly in drug discovery programs targeting metabolic enzymes, ion channels, and various signaling pathways. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

95449-72-2

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-ol

InChI

InChI=1S/C10H10O2/c11-9-7-3-1-2-4-8(7)12-10(9)5-6-10/h1-4,9,11H,5-6H2

InChI Key

SISXPOBALIPOJR-UHFFFAOYSA-N

Canonical SMILES

C1CC12C(C3=CC=CC=C3O2)O

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Intermediate

  • Reagents : Methyl 5-acetyl-2-hydroxybenzoate, potassium carbonate, α-bromo-γ-butyrolactone.
  • Conditions : Reaction in DMF at 60°C for 1 hour, followed by stirring at 45°C for 10 hours.
  • Outcome : Formation of an intermediate compound that is recrystallized from methanol.

Step 2: Cyclization

  • Reagents : p-Toluenesulfonic acid.
  • Conditions : Reflux in dioxane and toluene for 8.5 hours.
  • Outcome : Formation of a cyclized intermediate with high yield.

Step 3: Hydrolysis and Acidification

  • Reagents : Sodium hydroxide solution, concentrated hydrochloric acid.
  • Conditions : Heating at 60°C followed by cooling and acidification with ice water.
  • Outcome : Precipitation of the spiro compound, which is then purified.

Alternative Methods

Method A: One-Step Synthesis

This method simplifies the process by using advanced reagents such as diazobicyclo[5.4.0]undecene (DBU).

  • Reagents : DBU, sodium chloride, dimethylformamide (DMF), methyl benzoate derivative.
  • Conditions : Stirring at high temperatures (150°C) for a shorter duration (2 hours).
  • Outcome : Direct formation of Spiro(benzofuran-2(3H),1'-cyclopropan)-3-one derivatives with higher efficiency.

Reaction Yields and Properties

Step Yield (%) Melting Point (°C) Key Notes
Intermediate Formation ~45% 112–113 Recrystallized from methanol
Cyclization ~55% 132–134 Requires refluxing for extended hours
Final Compound ~88% 102–104 Purified via recrystallization

Observations and Challenges

  • High temperatures and extended reaction times are critical for successful cyclization.
  • Proper solvent selection (e.g., DMF, dioxane) ensures efficient reactions.
  • Recrystallization is necessary to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

Research indicates that spiro(benzofuran-2(3H),1'-cyclopropan)-3-ol exhibits promising biological activities, including:

  • Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various microbial strains, making it relevant in the development of new antimicrobial agents.
  • Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Gastric Antisecretory and Antiulcer Activities : Related compounds have been evaluated for their effectiveness in reducing gastric acid secretion and treating ulcers .

Applications in Medicinal Chemistry

The unique structural features of this compound make it an attractive candidate for drug development. Its interactions with biological targets have been studied to understand its therapeutic potential:

  • Binding Affinity Studies : Research has focused on its binding affinity to various biological targets, which is crucial for elucidating its mechanism of action and therapeutic effects.
  • Development of Derivatives : The compound serves as a precursor for synthesizing derivatives that may enhance biological activity or reduce toxicity.

Case Studies

Several case studies have documented the applications of this compound in different contexts:

  • Antimicrobial Research : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains, highlighting its potential as a lead compound for new antibiotics.
  • Anti-inflammatory Drug Development : Research focused on the anti-inflammatory properties of this compound led to the synthesis of analogs that showed improved efficacy in preclinical models of inflammatory diseases.

Mechanism of Action

The mechanism of action of spiro(benzofuran-2(3H),1’-cyclopropan)-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Varying Spiro Rings

(a) Cyclopropane vs. Cyclohexane Spiro Systems
  • Spiro(benzofuran-2(3H),1'-cyclopropan)-3-ol :

    • Ring strain : Cyclopropane’s 60° bond angles create high strain, enhancing reactivity in ring-opening reactions .
    • Solubility : Likely lower than cyclohexane analogs due to reduced hydrophobicity (cyclohexane is bulkier and more lipophilic) .
  • Molecular formula : C₁₇H₂₂O₄ .
  • Key differences : The cyclohexane ring reduces strain, improving stability. NMR data (¹H-NMR δ: 1.2–2.5 ppm for cyclohexane protons) contrast with cyclopropane analogs, where sp³ carbons in cyclopropane show upfield shifts (e.g., 13C-NMR δ: ~10–20 ppm) .
(b) Oxepan and Furan Spiro Systems
  • (2S,3R,3′R)-3-((Triisopropylsilyl)oxy)-3H-spiro[benzofuran-2,2′-oxepan]-3′-ol (7c):

    • Molecular formula : C₂₁H₃₄O₄Si .
    • Key features : The oxepan ring (7-membered) introduces conformational flexibility. IR spectra show νmax at 3450 cm⁻¹ (OH stretch) and 1250 cm⁻¹ (C-O-C), differing from cyclopropane’s C-C stretching (~850 cm⁻¹) .
  • Spiro[benzofuran-2(3H),2’-furan] derivatives :

    • Example: 7-Chloro-4’,6-dimethoxy-6’-methyl-3H-spiro[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione :
  • Bioactivity : Exhibits antiplasmodial activity (IC₅₀: <10 µg/mL) due to the electron-withdrawing chloro and ketone groups .

Physicochemical Properties

Property Spiro(benzofuran-cyclopropan)-3-ol Spiro(benzofuran-cyclohexane) Spiro(benzofuran-oxepan)
Molecular Weight ~178.2 g/mol (estimated) 290.15 g/mol 401.21 g/mol
Polar Surface Area ~40 Ų (OH group) ~77 Ų (carboxylic acid) ~70 Ų (silyl ether)
LogP ~1.5 (predicted) 2.8 4.2

Spectral Data Comparison

¹H-NMR Highlights:
  • Cyclopropane analog : Protons on cyclopropane resonate at δ 0.8–1.5 ppm (upfield due to ring current effects) .
  • Cyclohexane analog : Cyclohexane protons at δ 1.2–2.5 ppm; carboxylic acid proton at δ 12.1 ppm .
  • Oxepan analog : Oxepan protons at δ 3.5–4.0 ppm (C-O-C environment) .
¹³C-NMR Highlights:
  • Cyclopropane sp³ carbons : δ 10–20 ppm .
  • Cyclohexane sp³ carbons : δ 20–35 ppm .
  • Oxepan ether carbons : δ 60–70 ppm .

Biological Activity

Spiro(benzofuran-2(3H),1'-cyclopropan)-3-ol is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antibacterial, antifungal, and cytotoxic effects, supported by various studies and data tables.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological activity. The molecular formula is C12H10O2, with a molecular weight of 186.21 g/mol. Its structure can be represented as follows:

Structure C12H10O2\text{Structure }\quad \text{C}_{12}\text{H}_{10}\text{O}_{2}

Antibacterial Activity

Several studies have demonstrated the antibacterial properties of spiro compounds, including this compound. The compound has shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicate that the compound exhibits varying levels of antibacterial activity, with Staphylococcus aureus being the most susceptible.

Antifungal Activity

In addition to antibacterial effects, this compound has been evaluated for antifungal activity. It has shown promising results against several fungal pathogens.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL
Trichophyton rubrum64 µg/mL

These findings suggest that the compound possesses significant antifungal properties, particularly against Candida albicans.

Cytotoxicity

Research has also focused on the cytotoxic effects of spiro compounds on cancer cell lines. This compound has been tested against various cancer cell lines, showing potential as an anticancer agent.

Table 3: Cytotoxic Effects of this compound

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The results indicate that this compound exhibits cytotoxicity against multiple cancer cell lines, suggesting its potential for further development as an anticancer drug.

The exact mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cell wall synthesis in bacteria and disrupt fungal cell membranes. Additionally, its cytotoxic effects may be linked to apoptosis induction in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of a series of spiro compounds related to this compound. The study highlighted the structure-activity relationship (SAR) indicating that modifications to the benzofuran moiety significantly influenced biological activity, particularly in enhancing antibacterial potency against resistant strains .

Q & A

Q. What are the established synthetic routes for Spiro(benzofuran-2(3H),1'-cyclopropan)-3-ol derivatives, and what are their key intermediates?

Spirocyclic benzofuran derivatives are typically synthesized via cyclopropanation reactions or cascade cyclizations. For example, the synthesis of structurally related compounds like Griseofulvin involves [3,3]-sigmatropic rearrangements followed by aromatization to form the spiro core . Key intermediates often include halogenated benzofuran precursors (e.g., 7-chloro derivatives) and cyclopropane-containing fragments, which are coupled using transition-metal catalysts (e.g., Pd-mediated cross-coupling) or acid-mediated cyclization .

Q. Which spectroscopic techniques are most reliable for confirming the spirocyclic structure of this compound?

The spiro junction and stereochemistry are confirmed using:

  • 2D NMR (¹H-¹³C HSQC, NOESY) to resolve overlapping signals and verify spatial proximity of cyclopropane protons to the benzofuran oxygen .
  • X-ray crystallography to unambiguously determine the spirocyclic geometry, as demonstrated for analogs like 7-acetyl-4,6-dihydroxy-3-methylenespiro(benzofuran-2(3H),1′-cyclopenten)-4′-one .
  • IR spectroscopy to identify carbonyl stretching frequencies (e.g., 1740 cm⁻¹ for the acetylated derivative) .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : For ulcer therapeutics, proton pump inhibition (H⁺/K⁺-ATPase) is assessed using gastric membrane preparations .
  • Antifungal activity : Analogous to Griseofulvin, squalene epoxidase inhibition assays are employed to measure fungicidal effects .
  • Cytotoxicity : LD50 values (e.g., 1740 mg/kg in mice) are determined via acute toxicity studies in rodent models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often arise from variations in:

  • Assay conditions (e.g., pH, solvent composition). Standardized protocols (e.g., CLSI guidelines for antifungal testing) should be adopted .
  • Structural heterogeneity : Minor modifications (e.g., acetyl vs. hydroxyl groups) drastically alter activity. Computational docking studies can identify critical binding interactions with targets like squalene epoxidase .
  • Meta-analysis : Cross-referencing data from multiple studies (e.g., comparing ulcer therapeutic efficacy across analogs in and ) helps isolate structure-activity trends.

Q. What strategies improve the metabolic stability of this compound while retaining potency?

  • Prodrug approaches : Masking the 3-hydroxyl group with ester prodrugs enhances oral bioavailability, as seen in Spizofurone (AG-629) .
  • Cyclopropane ring stabilization : Introducing electron-withdrawing substituents (e.g., acetyl at position 5) reduces ring-opening susceptibility under acidic conditions .
  • Isotope labeling : Deuterium substitution at metabolically labile positions (e.g., cyclopropane-CH₂) prolongs half-life, validated via LC-MS stability assays .

Q. How can computational methods guide the design of novel this compound derivatives?

  • QSAR modeling : Correlates substituent effects (e.g., methoxy vs. methyl groups) with activity. For example, 2',4,6-trimethoxy analogs show enhanced antifungal activity due to increased lipophilicity .
  • Molecular dynamics simulations : Predict binding modes to targets like H⁺/K⁺-ATPase, identifying residues critical for hydrogen bonding (e.g., Asp138 in the enzyme active site) .
  • ADMET prediction : Tools like SwissADME assess solubility (LogP <3) and CYP450 interactions to prioritize synthesizable candidates .

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